molecular formula C14H18O3 B2980483 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane CAS No. 2411299-72-2

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane

Cat. No.: B2980483
CAS No.: 2411299-72-2
M. Wt: 234.295
InChI Key: XCDGFLFJAGHLQF-UHFFFAOYSA-N
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Description

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane is a chemical compound characterized by the presence of an oxirane (epoxide) ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane typically involves the reaction of a phenylpropanoic acid derivative with an epoxide. One common method involves the use of 4-hydroxyphenylpropanoic acid methyl ester and epichlorohydrin in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the desired oxirane ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form diols.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the epoxide ring.

Major Products

    Oxidation: Formation of diols or carbonyl compounds.

    Reduction: Formation of diols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane involves the reactivity of the oxirane ring. The ring strain in the epoxide makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can modify biological molecules or materials, imparting new properties or functionalities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
  • 2-[4-[(2RS)-Oxiran-2-yl]methoxy]phenyl]acetamide

Uniqueness

4-[3-(Oxiran-2-ylmethoxy)phenyl]oxane is unique due to its specific structural arrangement, which combines an oxirane ring with a phenyl group.

Properties

IUPAC Name

4-[3-(oxiran-2-ylmethoxy)phenyl]oxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-2-12(11-4-6-15-7-5-11)8-13(3-1)16-9-14-10-17-14/h1-3,8,11,14H,4-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDGFLFJAGHLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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